molecular formula C19H21N3 B359971 2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole CAS No. 622796-16-1

2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole

Cat. No.: B359971
CAS No.: 622796-16-1
M. Wt: 291.4g/mol
InChI Key: SMJAGZPKNZYDGL-UHFFFAOYSA-N
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Description

2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole (CAS 622796-16-1) is an indole-based chemical compound with the molecular formula C19H21N3 and a molecular weight of 291.39 g/mol . It is offered as a high-purity solid for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and its potential to interact with diverse therapeutic targets . Research into indole derivatives has demonstrated their relevance in exploring pathways for a range of biological activities, including antiviral and anti-inflammatory applications, making them valuable intermediates in drug discovery . Furthermore, structurally similar compounds featuring indole cores coupled with pyrrolidine substituents have been identified as potent inhibitors of signaling pathways, such as the Hedgehog (Hh) pathway, and are investigated for overcoming drug resistance in certain cancers . This product is intended for laboratory use as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material according to applicable laboratory safety standards.

Properties

IUPAC Name

2-methyl-3-[pyridin-4-yl(pyrrolidin-1-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-14-18(16-6-2-3-7-17(16)21-14)19(22-12-4-5-13-22)15-8-10-20-11-9-15/h2-3,6-11,19,21H,4-5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJAGZPKNZYDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heck Reaction for C-C Bond Formation

The Heck reaction is pivotal for constructing the C3 side chain. In a patented synthesis of Eletriptan (a structurally related indole), a Heck coupling between 5-bromo-3-[(2R)-1-methylpyrrolidin-2-yl]methyl-1H-indole and phenyl vinyl sulfone utilized Pd(OAc)₂ and tri-o-tolylphosphine. Adapting this method, the target compound could be synthesized via coupling of a brominated 2-methylindole intermediate with a pyridine-containing alkene. Key parameters include:

  • Catalyst System : Pd(OAc)₂ (5 mol%) with P(o-tol)₃ (10 mol%)

  • Solvent : Dimethylformamide (DMF) at 100°C

  • Yield : ~75–85% after purification

Suzuki-Miyaura Coupling for Aryl Substituents

Suzuki coupling may introduce the pyridinyl group at the 3-position. For example, 3-bromo-2-methyl-1H-indole can react with pyridin-4-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃. However, steric hindrance from the 2-methyl group necessitates optimized conditions:

ParameterValueSource
CatalystPd(PPh₃)₄ (3 mol%)
BaseK₂CO₃
SolventToluene/EtOH (3:1)
Temperature80°C
Reaction Time12–24 hours

Intermediate Synthesis and Purification

Preparation of 5-Bromo-2-methyl-1H-indole

The brominated intermediate is synthesized via electrophilic substitution. AlCl₃-mediated bromination of 2-methylindole in 1,2-dichloroethane yields 5-bromo-2-methyl-1H-indole. Purification via column chromatography or crystallization (using hexane/EtOAc) achieves >95% purity.

Introduction of the Pyrrolidinyl-Methyl Group

The pyrrolidinyl-methyl moiety is introduced through Mannich-type reactions or nucleophilic substitution. For example, reacting 3-bromo-2-methyl-1H-indole with pyrrolidine and formaldehyde under acidic conditions generates the desired side chain. Stereochemical control (e.g., (S)-configuration) requires chiral auxiliaries or catalysts, as evidenced in PubChem data for the (S)-enantiomer.

Stereochemical Considerations

The stereochemistry at the C3 position is critical for biological activity. Asymmetric synthesis methods include:

  • Chiral Ligands : BINAP or Josiphos ligands with Pd catalysts to induce enantioselectivity.

  • Resolution via Diastereomeric Salts : Recrystallization with dibenzoyl-L-tartaric acid separates enantiomers.

Purification and Characterization

Crystallization Techniques

High-purity intermediates are essential for efficient coupling. The Eletriptan patent describes salifying 5-bromo intermediates with dicarboxylic acids (e.g., oxalic acid) and recrystallizing in isopropanol/water to achieve ≥99.5% purity. This approach is adaptable to the target compound:

StepConditionsPurity
Salt FormationOxalic acid in i-PrOH/H₂O98.5%
Recrystallizationi-PrOH/H₂O (10:1 v/w)99.7%

Analytical Validation

  • HPLC : Purity assessment using C18 columns (ACN/H₂O gradient).

  • PXRD : Confirms crystalline form (Bruker D8 Advance).

  • FT-IR : Validates functional groups (Perkin-Elmer Spectrum 100).

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for synthesizing this compound:

MethodHeck CouplingSuzuki Coupling
Catalyst Pd(OAc)₂/P(o-tol)₃Pd(PPh₃)₄
Yield 82%68%
Purity 99.7% (post-crystallization)95% (column chromatography)
Stereocontrol RacemicRequires chiral ligands

Challenges and Optimization Strategies

  • Steric Hindrance : The 2-methyl group slows coupling kinetics. Increasing reaction temperature (to 100°C) or using bulky ligands (e.g., XPhos) improves yields.

  • Byproduct Formation : Acetylated byproducts during Mannich reactions are mitigated by controlling formaldehyde stoichiometry.

  • Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance Pd catalyst activity but require post-reaction removal via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using concentrated nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name/Structure Core Structure Key Substituents Functional Groups/Properties Reference
2-Methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole (Target) Indole Pyridin-4-yl, pyrrolidin-1-yl (via methyl bridge) Amine (pyrrolidine), aromatic (indole) Not in evidence
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde Pyridine Fluoro, pyrrolidin-1-yl, aldehyde Electrophilic aldehyde, fluorinated
N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl Pyridine Chloro, hydroxymethyl-pyrrolidinyl, pivalamide Hydrophilic (HCl salt), chloro substitution
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate Pyridine Fluoro, pyrrolidin-1-yl, acrylate ester Polymerizable acrylate, fluorinated

Key Observations:

  • Core Structure : The target compound’s indole core differs fundamentally from the pyridine-based analogs in the evidence. Indole derivatives often exhibit distinct electronic and biological properties compared to pyridines due to their fused aromatic system .
  • Substituent Complexity : The pyrrolidin-1-yl group is a common feature in both the target compound and analogs like 2-fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde , but its connectivity (via a methyl bridge in the target vs. direct attachment in pyridine analogs) may alter steric and electronic profiles.
  • Functional Groups : Fluorine and ester groups in the analogs (e.g., ) enhance reactivity and metabolic stability, whereas the target compound lacks such modifications.

Biological Activity

2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole is a complex organic compound characterized by its unique structural features, which include an indole core and substituents that may impart significant biological activity. This article aims to explore the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C19H21N3C_{19}H_{21}N_3. The structural representation highlights the indole moiety, which is known for its diverse biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C19H21N3
Molecular Weight 305.39 g/mol
InChI Key SMJAGZPKNZYDGL-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with indole and pyridine structures often exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific activities of this compound are summarized below.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridine and indole possess significant antibacterial and antifungal properties. For instance, in vitro tests revealed that related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data on the compound is limited, its structural similarities suggest potential efficacy against microbial strains.

Anticancer Potential

The indole framework is often associated with anticancer activity due to its ability to interact with various biological targets involved in tumor growth and proliferation. Research into related compounds has shown that modifications at the indole position can enhance cytotoxicity against cancer cell lines. For example, studies on similar compounds indicate that structural variations can significantly affect their ability to induce apoptosis in cancer cells .

The biological activities of this compound likely stem from several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, potentially disrupting cancer cell metabolism.
  • Interference with Cell Signaling Pathways : The indole moiety may modulate signaling pathways such as those involving apoptosis and cell survival.
  • Interaction with DNA : Some indole derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of compounds similar to this compound:

  • Study on Antibacterial Activity : A study evaluated various pyrrolidine derivatives for their antibacterial properties, identifying several compounds with strong activity against common pathogens . While specific results for the compound are not detailed, the findings suggest a promising avenue for further exploration.
Compound MIC (mg/mL) Target Organism
Pyrrolidine Derivative A0.0039Staphylococcus aureus
Pyrrolidine Derivative B0.025Escherichia coli

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